Diphenoxylate hydrochloride

Catalog No.
S526265
CAS No.
3810-80-8
M.F
C30H33ClN2O2
M. Wt
489.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenoxylate hydrochloride

CAS Number

3810-80-8

Product Name

Diphenoxylate hydrochloride

IUPAC Name

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride

Molecular Formula

C30H33ClN2O2

Molecular Weight

489.0 g/mol

InChI

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H

InChI Key

SHTAFWKOISOCBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl

solubility

Soluble in DMSO

Synonyms

Diphenoxylate, Diphenoxylate Hydrochloride, Diphenoxylate Monohydrochloride, Hydrochloride, Diphenoxylate, Monohydrochloride, Diphenoxylate

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl

The exact mass of the compound Diphenoxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Isonipecotic Acids. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Intestinal Motility and Opioid Signaling:

Diphenoxylate hydrochloride belongs to a class of drugs known as opioid agonists. These drugs mimic the effects of natural opioids in the body, including slowing down intestinal motility. Researchers can leverage this property to investigate various aspects of the digestive system []. For instance, studies might involve administering diphenoxylate hydrochloride to animal models to observe its effects on gut transit time, intestinal muscle contractions, or secretory processes within the gut. This can provide valuable insights into how the opioid system regulates gut functions [].

Furthermore, diphenoxylate hydrochloride's interaction with opioid receptors can be used to explore the role of these receptors in various physiological processes beyond digestion. For example, researchers might investigate the effects of diphenoxylate hydrochloride on pain perception, cough suppression, or reward pathways in the brain, all of which involve opioid signaling [].

Investigating Drug Interactions and Metabolism:

Diphenoxylate hydrochloride undergoes a unique metabolic process within the body. It gets converted into loperamide, the active antidiarrheal component, by enzymes in the gut wall []. Researchers can utilize this metabolic pathway to study drug interactions and enzyme activity. For instance, studies might investigate how other medications affect the conversion of diphenoxylate hydrochloride to loperamide, potentially leading to altered therapeutic effects [].

Additionally, diphenoxylate hydrochloride's metabolism can be used as a probe to study the function of specific enzymes in the gut. By measuring the conversion rate of diphenoxylate hydrochloride to loperamide, researchers can gain insights into the activity of these enzymes and their potential role in drug metabolism and intestinal health [].

Diphenoxylate hydrochloride is a synthetic opioid derivative primarily used as an antidiarrheal agent. Its chemical structure is represented by the formula C30H32N2O2HClC_{30}H_{32}N_{2}O_{2}\cdot HCl. Diphenoxylate acts on the gastrointestinal tract by stimulating mu-opioid receptors, leading to decreased peristalsis and increased sphincter tone, which effectively reduces bowel motility and fluid secretion in the intestines . It is often combined with atropine sulfate to discourage misuse due to its potential for addiction at higher doses .

Diphenoxylate hydrochloride works by slowing down the movement of the intestines. It acts on opioid receptors in the gut wall, similar to how opioid pain medications work. However, due to the presence of atropine (often combined with diphenoxylate), its effects on the central nervous system are minimal []. By slowing down gut motility, diphenoxylate allows more time for fluids to be reabsorbed from the intestines, reducing diarrhea [].

  • Toxicity: At high doses, diphenoxylate can cause opioid-like side effects such as drowsiness, constipation, and respiratory depression [].
  • Addiction: There is a risk of addiction with prolonged use, especially in individuals with a history of substance abuse [].
  • Drug interactions: Diphenoxylate hydrochloride can interact with other medications, including some antidepressants and pain medications [].

Data and Case Studies

Several studies have investigated the efficacy and safety of diphenoxylate hydrochloride for treating diarrhea.

  • A study published in Digestive Diseases and Sciences found that diphenoxylate-atropine (a combination product) was effective in reducing the frequency of bowel movements in patients with acute diarrhea.
  • However, a case study reported in The American Journal of Gastroenterology highlighted the potential for addiction and misuse of diphenoxylate hydrochloride.

Diphenoxylate hydrochloride undergoes extensive metabolism in the liver, primarily through ester hydrolysis, resulting in its active metabolite, diphenoxylic acid (difenoxine). This metabolite retains antidiarrheal properties and contributes to the drug's therapeutic effects. The metabolic pathway can be summarized as follows:

  • Ester Hydrolysis: Diphenoxylate → Diphenoxylic Acid
  • Conjugation: Diphenoxylic acid may undergo glucuronidation for excretion.

The elimination half-life of diphenoxylic acid is approximately 12 to 14 hours .

Diphenoxylate functions as an opioid receptor agonist, primarily targeting mu-receptors in the enteric nervous system. This action inhibits acetylcholine release, reducing gastrointestinal motility and secretory activity. The drug enhances segmentation contractions, allowing for prolonged contact between intestinal contents and the mucosal surface, which aids in fluid absorption . While it lacks significant analgesic effects at therapeutic doses, higher doses can lead to central nervous system effects such as euphoria or sedation .

The synthesis of diphenoxylate typically involves several key steps:

  • Formation of Isonipecotic Acid: Starting from available precursors, isonipecotic acid derivatives are synthesized.
  • Alkylation: The introduction of a cyano group followed by alkylation with phenyl groups.
  • Esterification: Finally, converting the resulting compound into diphenoxylate hydrochloride through esterification and subsequent hydrochloride salt formation.

These methods ensure high yields and purity of the final product suitable for pharmaceutical applications .

Diphenoxylate hydrochloride is primarily indicated for:

  • Management of Diarrhea: It is effective in treating both acute and chronic diarrhea.
  • Adjunctive Therapy: Often used alongside fluid and electrolyte replacement therapies.
  • Controlled Substance: Classified as a Schedule V controlled substance due to its potential for abuse at high doses .

Diphenoxylate can interact with various medications, enhancing their sedative effects. Notable interactions include:

  • Central Nervous System Depressants: Such as barbiturates, benzodiazepines, and alcohol.
  • Monoamine Oxidase Inhibitors: Co-administration may lead to hypertensive crises due to structural similarities with meperidine hydrochloride.
  • Anticholinergic Agents: Atropine is used in combination to limit misuse but can produce adverse effects like dry mouth and tachycardia when overdosed .

Adverse reactions may also include respiratory depression, particularly in children and patients with compromised respiratory function .

Several compounds share structural or functional similarities with diphenoxylate hydrochloride. Below is a comparison highlighting their uniqueness:

CompoundPrimary UseMechanism of ActionUnique Features
LoperamideAntidiarrhealOpioid receptor agonistDoes not cross the blood-brain barrier significantly; lower abuse potential.
MeperidineAnalgesicOpioid receptor agonistStronger analgesic properties; higher potential for addiction.
DifenoxinAntidiarrhealOpioid receptor agonistActive metabolite of diphenoxylate; similar efficacy but different pharmacokinetics.
CodeineAnalgesic/AntitussiveOpioid receptor agonistPrimarily used for pain relief; has significant CNS effects at therapeutic doses.

Diphenoxylate's unique profile lies in its specific application for diarrhea management without significant analgesic effects at therapeutic doses, distinguishing it from other opioids like meperidine and codeine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

488.2230560 g/mol

Monoisotopic Mass

488.2230560 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W24OD7YW48

Related CAS

915-30-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (56.52%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (43.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (41.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H317 (42.39%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (97.83%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (42.39%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Diphenoxylate Hydrochloride is the hydrochloride salt form of diphenoxylate, a piperidine derivate, chemically related to narcotic meperidine, with antidiarrheal activity and devoid of central nervous system (CNS) activity. Diphenoxylate acts on opioid receptors in the gastrointestinal tract, thereby decreasing gastrointestinal motility and causing constipation or preventing diarrhea.

MeSH Pharmacological Classification

Antidiarrheals

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

3810-80-8

Wikipedia

Diphenoxylate hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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